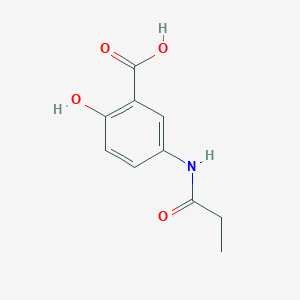

2-Hydroxy-5-propanamidobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-5-propanamidobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biomedical Applications of Hydrogels

Hydrogels based on polymeric derivatives of salicylic acid, including 2-hydroxy-5-propanamidobenzoic acid, have been prepared for biomedical applications. These hydrogels exhibit superior swelling behavior in water and hydrolytical stability, making them suitable for long-term applications such as bone cements and ionomers. The release analysis of salicylic acid derivatives from these hydrogels shows a pH-dependent release, with the highest release percentages at alkaline pH levels, while at physiological pH, the release percentages are modest, ranging from 2 to 5% over 230 days (Elvira et al., 2001).

Environmental Impact and Removal

A study on the determination of hydroxylated benzophenone UV absorbers in environmental water samples, including derivatives of 2-hydroxybenzophenone, used solid-phase extraction and liquid chromatography-tandem mass spectrometry for analysis. This research highlights the presence of these compounds in the aquatic environment and their removal efficiency in sewage treatment plants, indicating the environmental persistence and potential impact of such chemicals (Negreira et al., 2009).

Alzheimer's Disease Treatment Potential

A series of 5-aroylindolyl-substituted hydroxamic acids, incorporating hydroxybenzoic acid derivatives, were developed, showing potential for treating Alzheimer's disease. One compound, in particular, demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6), reducing phosphorylation and aggregation of tau proteins, and showing neuroprotective activity. This compound could be developed as a potential treatment for Alzheimer's disease, indicating the therapeutic applications of hydroxybenzoic acid derivatives in neurodegenerative disorders (Lee et al., 2018).

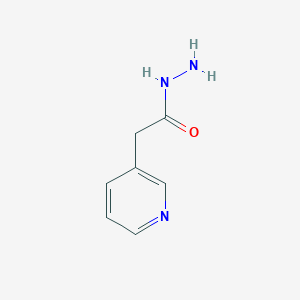

Chemical Synthesis and Biological Evaluation

Research on the synthesis of different heterocyclic compounds from 2-hydroxy benzohydrazide, a related compound, has led to the development of various derivatives with potential antimicrobial activities. This study showcases the versatility of hydroxybenzoic acid derivatives in synthesizing new chemical entities with possible applications in drug development and the pharmaceutical industry (Sarshira et al., 2016).

UV Absorption and Environmental Protection

Layered double hydroxides (LDHs) intercalated with UV absorbents, including 2-hydroxybenzoic acid derivatives, were synthesized to improve UV aging resistance of bitumen. This research demonstrates the potential of hydroxybenzoic acid derivatives in environmental protection and industrial applications, highlighting their role in enhancing the durability and longevity of construction materials (Xu et al., 2015).

作用機序

Biochemical Pathways

As a hydroxybenzoic acid derivative, it may potentially be involved in the shikimate and phenylpropanoid pathways, which are associated with the biosynthesis of simple phenolic acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds . .

将来の方向性

While specific future directions for “2-Hydroxy-5-propanamidobenzoic acid” were not found, there is a general trend in the field of drug delivery towards developing controlled release dosage forms, nano-drug delivery systems, and smart and stimuli-responsive delivery systems . These could potentially be areas of future research for this compound.

特性

IUPAC Name |

2-hydroxy-5-(propanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIMCNDDLFCXFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588219 |

Source

|

| Record name | 2-Hydroxy-5-propanamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93968-80-0 |

Source

|

| Record name | 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93968-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-propanamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)

![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)

![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)

![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)

![N-[(1R,2R)-2-[[(1R)-1-(1-Naphthyl)ethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide](/img/structure/B27559.png)